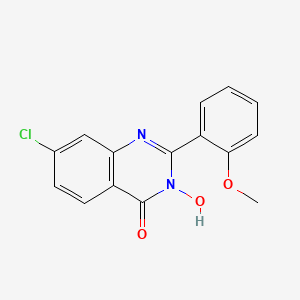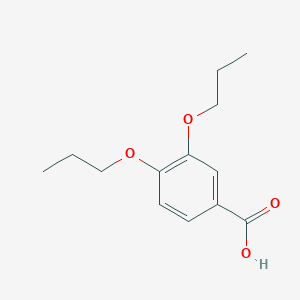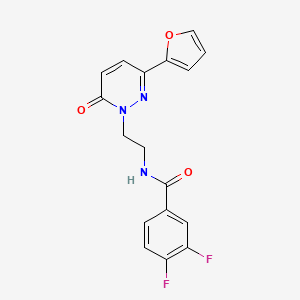![molecular formula C16H13ClN2O2 B2892990 N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide CAS No. 1285234-48-1](/img/structure/B2892990.png)
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMB is a white crystalline powder with a molecular formula of C15H12ClN3O2 and a molecular weight of 307.73 g/mol.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide is not yet fully understood. However, studies have shown that N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to promote the growth of cancer cells. By inhibiting the activity of COX-2, N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide may prevent the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide in lab experiments is its high potency and specificity. N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to selectively inhibit the activity of COX-2, making it a potential candidate for the development of COX-2 inhibitors. However, one limitation of using N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide. Another potential direction is the development of novel formulations of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide and to explore its potential applications in the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide can be achieved through a multistep process. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with potassium cyanide to form 2-cyanomethyl-2-methoxybenzoate. The third step involves the reaction of 2-cyanomethyl-2-methoxybenzoate with 2-chlorobenzaldehyde to form N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide.
Scientific Research Applications
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-15-9-5-3-7-12(15)16(20)19-14(10-18)11-6-2-4-8-13(11)17/h2-9,14H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMYHGNLUILKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)

![Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2892912.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2892913.png)
![8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2892914.png)
![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)
![Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2892918.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2892923.png)


![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)